N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide
Description
N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide is a synthetic sulfonamide derivative featuring a morpholine ring substituted with two methyl groups at the 2- and 6-positions. The compound’s structure integrates a sulfonylphenyl moiety linked to a propanamide backbone, with a 2,3-dimethylphenoxy group at the second carbon. The morpholine ring enhances solubility and bioavailability, while the dimethylphenoxy group may influence lipophilicity and target binding .
Properties
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(2,3-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-15-7-6-8-22(18(15)4)30-19(5)23(26)24-20-9-11-21(12-10-20)31(27,28)25-13-16(2)29-17(3)14-25/h6-12,16-17,19H,13-14H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBKIPLYEJEMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide is a complex organic compound with potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C19H26N2O4S
Molecular Weight: 378.49 g/mol
IUPAC Name: this compound
CAS Number: Not specified in the current literature.
Structural Representation
The compound features a morpholine ring substituted with a sulfonyl group, which is linked to a phenyl ring. Additionally, it has a propanamide moiety with a dimethylphenoxy group.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity:
- Modulation of Extracellular Vesicle Release:
In Vitro Findings
- Studies have reported that related compounds exhibit IC50 values in the low nanomolar range against specific targets, indicating high potency. For example, DPTIP (a related compound) has an IC50 of 30 nM for nSMase2 inhibition .
In Vivo Findings
- Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of these compounds. In particular, prodrug formulations have been developed to enhance brain penetration and bioavailability .
Case Studies
- Acute Brain Injury Model:
Comparative Table of Related Compounds
| Compound Name | IC50 (nM) | Biological Activity | Reference |
|---|---|---|---|
| DPTIP | 30 | nSMase2 inhibition | |
| Compound A | 50 | Anti-inflammatory | |
| Compound B | 100 | Neuroprotective |
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- Clinical Trials: Moving beyond preclinical models to evaluate safety and efficacy in human subjects.
- Mechanistic Studies: Detailed investigations into how this compound affects cellular signaling pathways.
- Formulation Development: Optimizing delivery methods to enhance bioavailability and target specificity.
Comparison with Similar Compounds
Key Structural Features:
- Morpholine vs. Pyrimidine/Pyridine Rings: The compound differs from analogues such as N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (CAS: 735321-15-0) by replacing the pyrimidine ring with a morpholine ring.
- Phenoxy Substituents: The 2,3-dimethylphenoxy group contrasts with derivatives like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (), which incorporates a dioxoisoindolinyl group. The dimethylphenoxy substituent reduces steric hindrance compared to bulkier moieties, possibly enhancing receptor binding .
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Research Findings and Limitations
- Advantages :
The morpholine ring confers better metabolic stability than pyridine or pyrimidine rings, as observed in pharmacokinetic studies of related compounds . - Limitations: No direct IC₅₀ data for the target compound is available in the provided evidence. Comparisons rely on structural extrapolation rather than empirical activity data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
